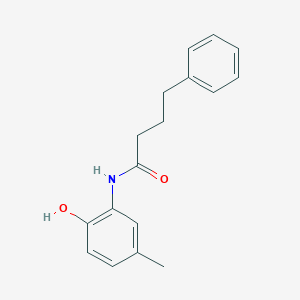
N-(2-hydroxy-5-methylphenyl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-5-methylphenyl)-4-phenylbutanamide, also known as HMB, is a metabolite of the branched-chain amino acid leucine. It has gained attention in the scientific community for its potential as a performance-enhancing supplement and for its ability to aid in muscle recovery and growth.
Mecanismo De Acción
N-(2-hydroxy-5-methylphenyl)-4-phenylbutanamide works by increasing the activity of the mTOR pathway, which is responsible for regulating muscle protein synthesis. It also reduces the activity of the ubiquitin-proteasome pathway, which is responsible for breaking down muscle proteins. N-(2-hydroxy-5-methylphenyl)-4-phenylbutanamide has also been shown to reduce the production of inflammatory cytokines, which can cause muscle damage and soreness.
Biochemical and Physiological Effects:
N-(2-hydroxy-5-methylphenyl)-4-phenylbutanamide has been shown to increase muscle protein synthesis, reduce muscle damage and soreness, and improve aerobic endurance. It has also been shown to reduce the production of inflammatory cytokines, which can cause muscle damage and soreness. N-(2-hydroxy-5-methylphenyl)-4-phenylbutanamide has also been studied for its potential to increase bone density and improve immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-hydroxy-5-methylphenyl)-4-phenylbutanamide in lab experiments is that it is a well-studied compound with a known mechanism of action. It is also relatively easy to synthesize and can be obtained in large quantities. One limitation of using N-(2-hydroxy-5-methylphenyl)-4-phenylbutanamide in lab experiments is that it may not accurately reflect the effects of N-(2-hydroxy-5-methylphenyl)-4-phenylbutanamide supplementation in humans, as animal models may not accurately mimic human physiology.
Direcciones Futuras
Future research on N-(2-hydroxy-5-methylphenyl)-4-phenylbutanamide could focus on its potential as a treatment for muscle wasting diseases such as cancer cachexia and sarcopenia. It could also explore its potential to improve bone density and immune function. Additionally, research could focus on optimizing the dosing and timing of N-(2-hydroxy-5-methylphenyl)-4-phenylbutanamide supplementation for maximum efficacy.
Métodos De Síntesis
N-(2-hydroxy-5-methylphenyl)-4-phenylbutanamide can be synthesized through the condensation of 2-ketoisocaproic acid and phenylbutyric acid. The reaction takes place in the presence of a base catalyst and yields N-(2-hydroxy-5-methylphenyl)-4-phenylbutanamide as a white crystalline powder. N-(2-hydroxy-5-methylphenyl)-4-phenylbutanamide can also be obtained through the oxidation of leucine in the liver.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-5-methylphenyl)-4-phenylbutanamide has been extensively studied for its potential as a performance-enhancing supplement and for its ability to aid in muscle recovery and growth. It has been shown to increase muscle protein synthesis, reduce muscle damage and soreness, and improve aerobic endurance. N-(2-hydroxy-5-methylphenyl)-4-phenylbutanamide has also been studied for its potential as a treatment for muscle wasting diseases such as cancer cachexia and sarcopenia.
Propiedades
Fórmula molecular |
C17H19NO2 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
N-(2-hydroxy-5-methylphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C17H19NO2/c1-13-10-11-16(19)15(12-13)18-17(20)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-12,19H,5,8-9H2,1H3,(H,18,20) |
Clave InChI |
HNKJQNYHGLCQMD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CCCC2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=C(C=C1)O)NC(=O)CCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



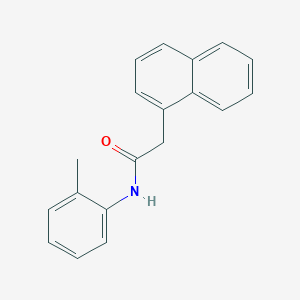
![Dimethyl 5-[(2-ethylbutanoyl)amino]isophthalate](/img/structure/B290866.png)
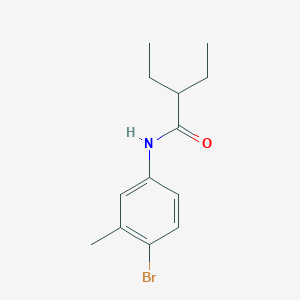

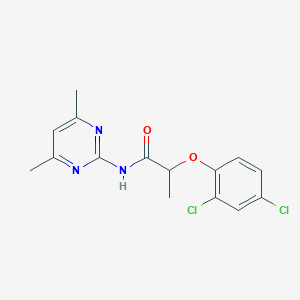

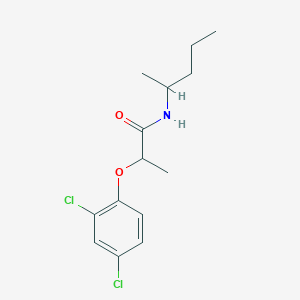
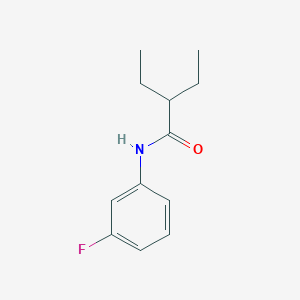

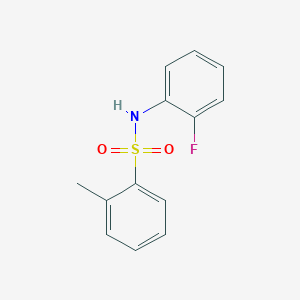
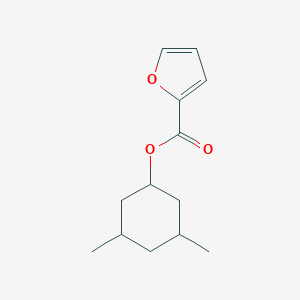
![[1,1'-Biphenyl]-4-yl cyclobutanecarboxylate](/img/structure/B290881.png)

![[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate](/img/structure/B290884.png)